INH-13

Catalog No.
S548705
CAS No.
M.F
C28H31N7O4
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INH-13

Product Name

INH-13

IUPAC Name

N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide

Molecular Formula

C28H31N7O4

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37)

InChI Key

WHHFZOIADLFZRX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

INH13; INH 13; INH-13.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Description

The exact mass of the compound Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]- is 529.24375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoniazid, also known as isonicotinic acid hydrazide, is a potent antibiotic primarily used in the treatment of tuberculosis. It acts by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall in Mycobacterium tuberculosis. This compound is often administered in combination with other antitubercular agents such as rifampicin and pyrazinamide to enhance therapeutic efficacy and prevent the development of drug resistance. Isoniazid is typically taken orally but can also be administered intramuscularly or intravenously depending on clinical requirements .

That are significant for its therapeutic and synthetic applications. Notably, it can react with carbonyl compounds to form hydrazones, which can be utilized to create novel derivatives with potentially enhanced biological activities. For example, isoniazid has been linked to sulfonate esters via a hydrazone bridge, yielding a series of new compounds that have been evaluated for their antibacterial properties .

Furthermore, isoniazid can participate in condensation reactions with carbohydrates, resulting in derivatives that exhibit varying levels of antibacterial activity against Mycobacterium species .

Isoniazid exhibits strong bactericidal activity against Mycobacterium tuberculosis and is effective against other atypical mycobacteria such as Mycobacterium avium and Mycobacterium kansasii. Its mechanism of action involves the inhibition of the enzyme InhA, which is crucial for the biosynthesis of mycolic acids in the bacterial cell wall . Additionally, isoniazid has shown potential anti-inflammatory properties and may influence immune responses, making it a compound of interest beyond its primary use in tuberculosis treatment.

The synthesis of isoniazid can be achieved through several methods:

  • From 4-Cyanopyridine: One common route involves the reaction of 4-cyanopyridine with hydrazine hydrate.
  • From Citric Acid: An alternative method claims the synthesis can start from citric acid, although this pathway may be less straightforward.
  • Semiochemical Approach: Isoniazid can theoretically be synthesized from methyl isonicotinate, highlighting its versatility as a synthetic intermediate .

Additionally, novel derivatives have been synthesized by linking isoniazid to various functional groups through hydrazone linkages, expanding its chemical diversity and potential applications .

Isoniazid's primary application remains in the treatment of tuberculosis. It is also employed in preventive therapy for individuals at high risk of developing tuberculosis. Beyond its antibacterial properties, research into its derivatives suggests potential uses in treating other bacterial infections and possibly modulating immune responses due to its anti-inflammatory effects .

Studies have indicated that isoniazid interacts with various biological systems, influencing both bacterial metabolism and host immune responses. The compound's metabolism involves hepatic enzymes such as cytochrome P450 2C19 and 3A4, which play a role in drug interactions and individual variability in drug response due to genetic polymorphisms. This variability can affect therapeutic outcomes and necessitates careful monitoring during treatment .

Several compounds exhibit structural or functional similarities to isoniazid. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
RifampicinAntibiotic targeting RNA polymeraseBroad-spectrum activity against various bacteria
PyrazinamideProdrug converted to an active form within macrophagesEffective against dormant Mycobacterium tuberculosis
EthambutolInhibits cell wall synthesis by targeting arabinogalactanLess potent than isoniazid but reduces resistance
ClofaziminePhenazine dye with anti-mycobacterial propertiesAlso used for leprosy treatment

Isoniazid's uniqueness lies in its specific mechanism targeting mycolic acid synthesis, making it particularly effective against Mycobacterium tuberculosis compared to other antibiotics that may target different cellular processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

529.24375250 g/mol

Monoisotopic Mass

529.24375250 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1. Jayashankar, L.; Syama Sundar, B.. Quantitative structure activity relationship for the computational prediction of Aurora-​B inhibitors. From Journal of Pharmaceutical Sciences and Research (2010), 2(4), 272-277.

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